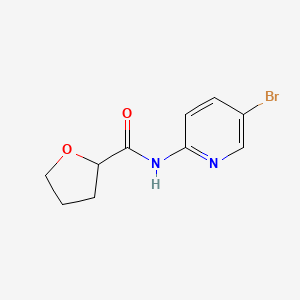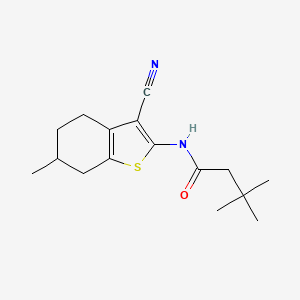![molecular formula C20H21NO2 B4181590 2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4181590.png)
2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of isoquinoline derivatives. It is a synthetic compound that has gained significant attention in scientific research due to its various biological activities.
Mécanisme D'action
The exact mechanism of action of 2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) which are involved in the inflammatory response. It has also been reported to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-1,2,3,4-tetrahydroisoquinoline can reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. It has also been reported to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. Additionally, it has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments include its high purity, stability, and low toxicity. However, its solubility in water is limited, which may affect its bioavailability and efficacy in vivo. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the research on 2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-1,2,3,4-tetrahydroisoquinoline. Some of these include:
1. Studying its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases.
2. Investigating its mechanism of action in more detail to identify potential targets for drug development.
3. Developing more efficient synthesis methods to improve its yield and purity.
4. Studying its pharmacokinetics and pharmacodynamics in vivo to optimize its dosing and delivery.
5. Exploring its potential use as a therapeutic agent in other diseases such as autoimmune disorders and cardiovascular diseases.
Conclusion:
In conclusion, 2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-1,2,3,4-tetrahydroisoquinoline is a synthetic compound that has gained significant attention in scientific research due to its various biological activities. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a promising candidate for the development of novel therapeutics. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Applications De Recherche Scientifique
2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its biological activities. It has been reported to possess anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c22-20(21-11-10-16-4-1-2-5-18(16)13-21)14-23-19-9-8-15-6-3-7-17(15)12-19/h1-2,4-5,8-9,12H,3,6-7,10-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTRBAXYUYLNEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-3-furamide](/img/structure/B4181513.png)

![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4181533.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4181545.png)


![methyl 3-{[(phenylthio)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4181580.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4181581.png)
![2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-ethyl-N-(2-methoxyphenyl)-5-methyl-3-thiophenecarboxamide](/img/structure/B4181594.png)
![3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoic acid](/img/structure/B4181595.png)
![methyl (4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4181606.png)
![1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B4181611.png)
